molecular formula C27H31N3O2S B4724475 N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE

N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE

Cat. No.: B4724475
M. Wt: 461.6 g/mol
InChI Key: JXIWLUJTABNYDK-UHFFFAOYSA-N
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Description

N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring and cyclohexane moieties, making it a subject of interest for scientific research.

Properties

IUPAC Name

N-[4-[6-(cyclohexanecarbonylamino)-1,3-benzothiazol-2-yl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2S/c31-25(18-7-3-1-4-8-18)28-21-13-11-20(12-14-21)27-30-23-16-15-22(17-24(23)33-27)29-26(32)19-9-5-2-6-10-19/h11-19H,1-10H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWLUJTABNYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)NC(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Solvent-free methods and high-temperature conditions might be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-1,3-BENZOTHIAZOL-6-YL]CYCLOHEXANECARBOXAMIDE

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